
6-Dimethylamino-2,3-diaminopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of poly(2,6-diaminopyridine) has been achieved using a rotating packed bed, which significantly improved the efficiency of the process . Another study reported the synthesis of a compound through a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine .Applications De Recherche Scientifique
Cycloaddition Reactions and Pyridine Derivatives Synthesis
- Cycloaddition to Form Pyridine Derivatives : The reaction of 2-(phenylamino)- and 2-(dimethylamino)thiazoles with dimethyl acetylenedicarboxylate led to the formation of dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates, suggesting a [2+2] cycloaddition mechanism. This pathway was supported by computational and experimental evidence, highlighting the potential for creating novel pyridine derivatives through unexpected reaction sequences (Alajarín et al., 2006).
Antioxidant Properties and Chemical Stability
- Novel Antioxidants from Pyridine Derivatives : A series of 6-substituted-2,4-dimethyl-3-pyridinols were synthesized and evaluated for their antioxidant properties. Some derivatives demonstrated significant phenolic chain-breaking antioxidant capabilities, suggesting their potential application in the development of new antioxidant compounds (Wijtmans et al., 2004).
Advanced Material and Ligand Design
- Fluorescent Proton Sponge Analogues : Research into 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines revealed their high basicity and unexpected fluorescence properties. These compounds serve as mixed analogues of known proton sponges, offering insights into the design of new fluorescent materials with potential applications in sensing and imaging (Pozharskii et al., 2016).
Catalysis and Synthetic Methodology
- Catalytic Applications in Organic Synthesis : The synthesis of chiral diamide-ester macrocycles using 4-(dimethylamino)pyridine as a catalyst demonstrated selective recognition for certain metal ions, suggesting applications in catalysis and metal ion detection (Gao et al., 2004).
DNA Interaction and Cancer Research
- G-quadruplex Binding Ligands for Cancer Treatment : A microfluidic platform was developed for synthesizing an aromatic triarylpyridine chromophore that stabilizes quadruplex DNA structures. This work opens pathways towards new cancer treatments by targeting telomerase inhibition (Smith et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-Dimethylamino-2,3-diaminopyridine, also known as Amifampridine, is the voltage-gated potassium channels present in nerve terminals . These channels play a crucial role in the regulation of membrane potential and the propagation of action potentials.
Mode of Action
Amifampridine works by blocking potassium channel efflux in nerve terminals. This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . The extended opening of these channels facilitates a greater release of acetylcholine , a neurotransmitter, which stimulates muscle at the end plate .
Biochemical Pathways
In the context of Lambert–Eaton myasthenic syndrome (LEMS), acetylcholine release is inhibited as antibodies involved in the host response against certain cancers cross-react with calcium channels on the prejunctional membrane . By blocking the potassium channels, Amifampridine enhances the release of acetylcholine, thereby improving neuromuscular transmission .
Pharmacokinetics
Amifampridine exhibits high bioavailability, ranging from 93–100% . It undergoes metabolism via acetylation to form 3-N-acetylamifampridine . The elimination half-life of Amifampridine is approximately 2.5 hours , while that of 3-N-acetylamifampridine is around 4 hours . The compound is excreted through the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .
Result of Action
The primary result of Amifampridine’s action is the enhanced release of acetylcholine, leading to improved neuromuscular transmission . This can alleviate symptoms in conditions like LEMS, where acetylcholine release is typically inhibited .
Propriétés
IUPAC Name |
6-N,6-N-dimethylpyridine-2,3,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,8H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFIIMQCNYORSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

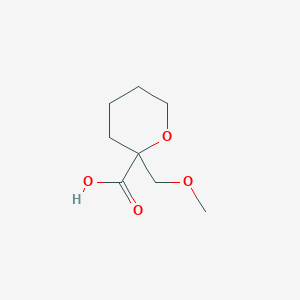
![6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943957.png)
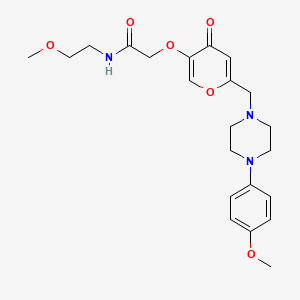
![(2-Bromophenyl)-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2943963.png)

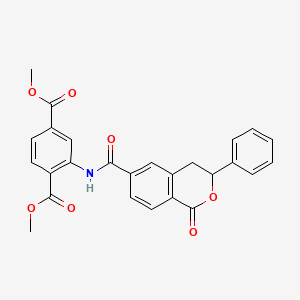
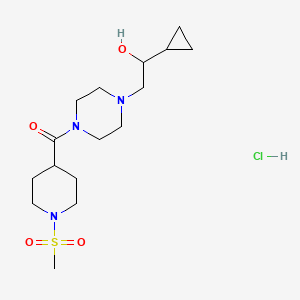

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)
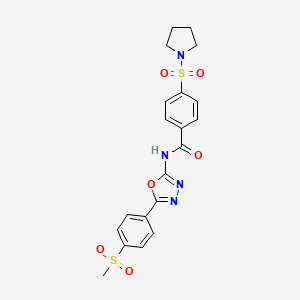
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2943974.png)
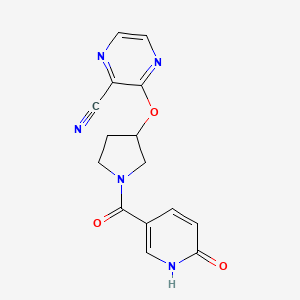
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)